

Application Notes and Protocols for BP Fluor 488 in Confocal Microscopy

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Compound of Interest

Compound Name: **BP Fluor 488**

Cat. No.: **B15555275**

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Introduction

BP Fluor 488 is a bright and highly photostable green fluorescent dye that serves as an excellent tool for fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods.^{[1][2]} As an equivalent to Alexa Fluor 488, it exhibits strong absorption and emission in the green part of the visible spectrum, making it compatible with the common 488 nm argon-ion laser line used in many confocal microscopes.^{[3][4]} Its high quantum yield and resistance to photobleaching allow for the sensitive detection of low-abundance biological targets and extended imaging times.^{[1][5]} Furthermore, **BP Fluor 488** is stable over a wide pH range (pH 4-10), ensuring reliable performance in various biological buffers.^{[3][5]} These properties make it an ideal choice for labeling proteins, antibodies, and other biomolecules for visualization in complex biological systems.^{[5][6]}

Photophysical Properties

The spectral characteristics of **BP Fluor 488** are summarized in the table below. These properties are crucial for designing optimal imaging experiments and selecting appropriate filter sets to minimize spectral bleed-through.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~499 nm	[1][2][7][8][9][10][11]
Emission Maximum (λ_{em})	~520 nm	[1][2][7][8][9][10][11]
Molar Extinction Coefficient (ϵ)	~73,000 $\text{cm}^{-1}\text{M}^{-1}$	[8][9][10]
Fluorescence Quantum Yield (Φ)	~0.92	[6][8][9][10]

Key Applications in Confocal Microscopy

BP Fluor 488 is a versatile dye suitable for a wide range of applications, including:

- Immunofluorescence (IF): Labeling primary or secondary antibodies to visualize the localization of specific proteins within fixed and permeabilized cells or tissue sections.
- Fluorescence In Situ Hybridization (FISH): Labeling nucleic acid probes to detect specific DNA or RNA sequences within cells.
- Cell Tracing: Staining cellular structures for tracking cell movement and morphology over time.
- Receptor Labeling: Conjugating to ligands to study receptor distribution and trafficking on the cell surface.

Experimental Protocols

Protocol 1: Antibody Conjugation with BP Fluor 488 NHS Ester

This protocol describes the labeling of an antibody with **BP Fluor 488** NHS ester, which reacts with primary amines on the protein to form a stable conjugate.

Materials:

- Antibody (or other protein) in an amine-free buffer (e.g., PBS) at 1-2 mg/mL. The antibody must be free of preservatives like sodium azide and carrier proteins like BSA.[3]

- **BP Fluor 488** NHS Ester
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
- Purification column (e.g., desalting column)
- Storage Buffer (e.g., PBS with 0.02% sodium azide and a stabilizing protein like BSA)

Procedure:

- Prepare the Antibody:
 - Dissolve or dialyze the antibody into the Reaction Buffer.
 - Adjust the antibody concentration to 1-2 mg/mL.
- Prepare the Dye:
 - Warm the vial of **BP Fluor 488** NHS Ester to room temperature.
 - Dissolve the dye in DMSO to a final concentration of 10 mg/mL immediately before use.
- Conjugation Reaction:
 - Add the reactive dye solution to the antibody solution while gently vortexing. The recommended molar ratio of dye to antibody for IgGs is typically between 5:1 and 10:1. This may need to be optimized for different proteins.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification of the Conjugate:
 - Separate the labeled antibody from the unreacted dye using a desalting column equilibrated with your desired storage buffer.
 - Collect the fractions containing the labeled antibody. The labeled antibody will be visible as a colored band.

- Characterization and Storage:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 499 nm. A DOL of 4-9 is generally optimal for antibodies.[3]
 - Store the purified conjugate at 4°C, protected from light. For long-term storage, aliquot and freeze at -20°C.

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol outlines the steps for using a **BP Fluor 488**-conjugated secondary antibody to visualize a target protein in cultured cells.

Materials:

- Cultured cells grown on coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation Solution: 4% paraformaldehyde in PBS
- Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
- Blocking Buffer: 1-5% BSA or normal goat serum in PBS
- Primary antibody (specific to the target protein)
- **BP Fluor 488**-conjugated secondary antibody (specific to the host species of the primary antibody)
- Nuclear counterstain (e.g., DAPI)
- Mounting medium

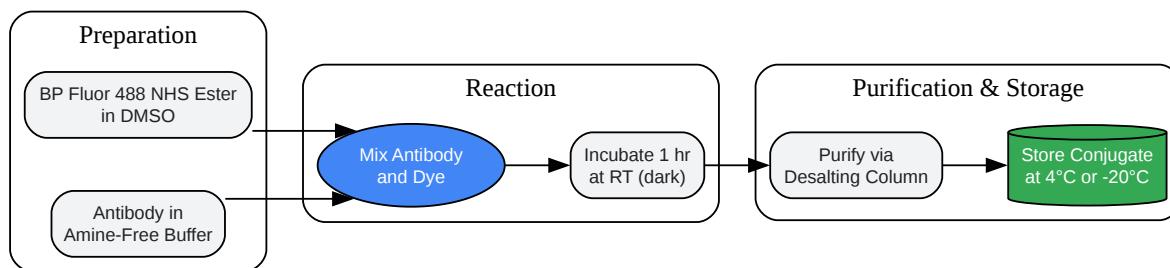
Procedure:

- Cell Preparation:

- Wash the cells on coverslips three times with PBS.
- Fix the cells with Fixation Solution for 15 minutes at room temperature.
- Wash three times with PBS.
- Permeabilization (for intracellular targets):
 - Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
 - Wash three times with PBS.
- Blocking:
 - Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary antibody to its optimal concentration in Blocking Buffer.
 - Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
 - Wash three times with PBS.
- Secondary Antibody Incubation:
 - Dilute the **BP Fluor 488**-conjugated secondary antibody in Blocking Buffer.
 - Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
 - Wash three times with PBS.
- Counterstaining and Mounting:
 - If desired, incubate the cells with a nuclear counterstain like DAPI.

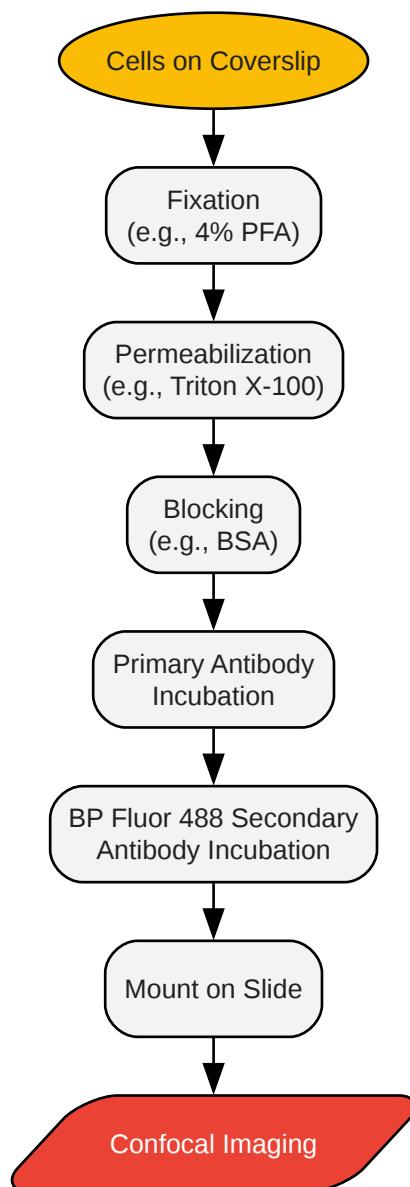
- Wash twice with PBS.
- Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Confocal Imaging:
 - Image the slides using a confocal microscope equipped with a 488 nm laser for excitation.
 - Set the emission detection window to capture the fluorescence from **BP Fluor 488** (e.g., 500-550 nm).
 - Set the pinhole to 1 Airy unit for optimal sectioning.[12][13]
 - Adjust laser power and detector gain to obtain a good signal-to-noise ratio while avoiding saturation.

Diagrams



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Caption: Workflow for conjugating an antibody with **BP Fluor 488** NHS Ester.



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Caption: General workflow for immunofluorescence staining using a **BP Fluor 488** conjugate.

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